molecular formula C20H17NO5 B3229061 ((2R,3S,5S)-3-(Benzoyloxy)-5-cyanotetrahydrofuran-2-yl)methyl benzoate CAS No. 127676-66-8

((2R,3S,5S)-3-(Benzoyloxy)-5-cyanotetrahydrofuran-2-yl)methyl benzoate

Cat. No.: B3229061
CAS No.: 127676-66-8
M. Wt: 351.4 g/mol
InChI Key: SNYLJLLCAXQRJF-OKZBNKHCSA-N
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Description

((2R,3S,5S)-3-(Benzoyloxy)-5-cyanotetrahydrofuran-2-yl)methyl benzoate: is a complex organic compound characterized by its unique stereochemistry and functional groups. This compound features a tetrahydrofuran ring substituted with benzoyloxy and cyano groups, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2R,3S,5S)-3-(Benzoyloxy)-5-cyanotetrahydrofuran-2-yl)methyl benzoate typically involves multiple steps, starting from simpler organic molecules. One common approach is the cyclization of a suitable precursor to form the tetrahydrofuran ring, followed by the introduction of the benzoyloxy and cyano groups through selective reactions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining the purity and stereochemistry of the compound.

Chemical Reactions Analysis

Types of Reactions

((2R,3S,5S)-3-(Benzoyloxy)-5-cyanotetrahydrofuran-2-yl)methyl benzoate: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

    Substitution: The benzoyloxy group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

((2R,3S,5S)-3-(Benzoyloxy)-5-cyanotetrahydrofuran-2-yl)methyl benzoate: has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying stereochemistry and reaction mechanisms.

    Biology: The compound can be used in the development of bioactive molecules and as a probe for studying biological pathways.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which ((2R,3S,5S)-3-(Benzoyloxy)-5-cyanotetrahydrofuran-2-yl)methyl benzoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique stereochemistry allows it to bind selectively to these targets, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

((2R,3S,5S)-3-(Benzoyloxy)-5-cyanotetrahydrofuran-2-yl)methyl benzoate: can be compared with other similar compounds, such as:

    Tetrahydrofuran derivatives: These compounds share the tetrahydrofuran ring structure but differ in their substituents and stereochemistry.

    Benzoyloxy-substituted compounds: These compounds have the benzoyloxy group but may lack the tetrahydrofuran ring or cyano group.

    Cyano-substituted compounds: These compounds contain the cyano group but differ in their overall structure and functional groups.

The uniqueness of This compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[(2R,3S,5S)-3-benzoyloxy-5-cyanooxolan-2-yl]methyl benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO5/c21-12-16-11-17(26-20(23)15-9-5-2-6-10-15)18(25-16)13-24-19(22)14-7-3-1-4-8-14/h1-10,16-18H,11,13H2/t16-,17-,18+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNYLJLLCAXQRJF-OKZBNKHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(C1OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](O[C@@H]([C@H]1OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401183324
Record name D-arabino-Hexononitrile, 2,5-anhydro-3-deoxy-, 4,6-dibenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401183324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127676-66-8
Record name D-arabino-Hexononitrile, 2,5-anhydro-3-deoxy-, 4,6-dibenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127676-66-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-arabino-Hexononitrile, 2,5-anhydro-3-deoxy-, 4,6-dibenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401183324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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